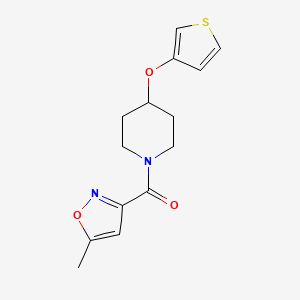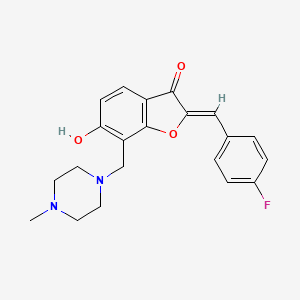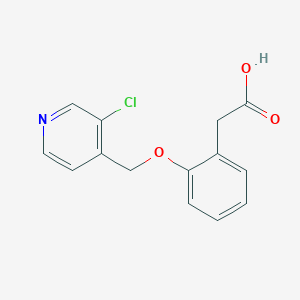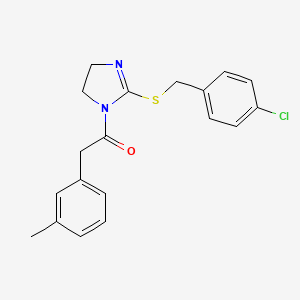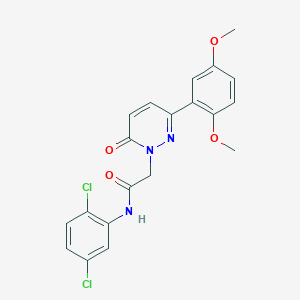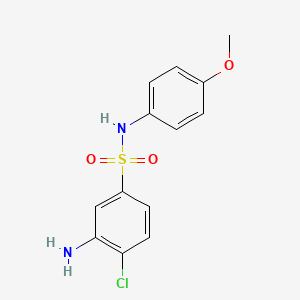![molecular formula C13H12ClNO2 B2558018 2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone CAS No. 2411263-51-7](/img/structure/B2558018.png)
2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-c]pyridines and is known for its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, this compound has also been shown to exhibit several other biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone in lab experiments is its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone. One of the most promising areas of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of novel anti-cancer agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chloroacetophenone with 3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine-2-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anti-cancer agent. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-13(16)15-6-5-12-10(8-15)9-3-1-2-4-11(9)17-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGPVFWWZJVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1OC3=CC=CC=C23)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

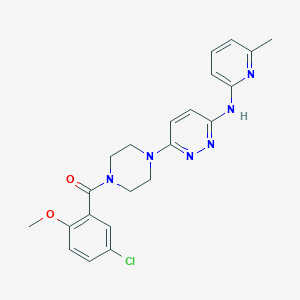
![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
